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Compound of Interest

Compound Name: Pyrimidin-4-yl-methanol

Cat. No.: B030098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound pyrimidin-4-yl-methanol, a key intermediate in pharmaceutical synthesis. The

following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and

infrared (IR) spectroscopic properties, along with the experimental protocols for these analyses.

Spectroscopic Data Summary
The structural integrity and purity of pyrimidin-4-yl-methanol can be confirmed through a

combination of spectroscopic techniques. The key quantitative data obtained from mass

spectrometry, 1H NMR, and 13C NMR are summarized below.

Table 1: Mass Spectrometry and UV-Vis Data for Pyrimidin-4-yl-methanol

Parameter Value Reference

Molecular Formula C5H6N2O [1]

Molecular Weight 110.11 g/mol [1]

Mass Spectrum (MH+) 111.4 m/z

UV λmax 245 nm, 274 nm

Table 2: Predicted 1H NMR Spectral Data for Pyrimidin-4-yl-methanol
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Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

~8.9 Doublet 1H H2

~8.6 Doublet 1H H6

~7.5 Doublet of Doublets 1H H5

~4.8 Singlet 2H -CH2-

~4.5 Broad Singlet 1H -OH

Table 3: Predicted 13C NMR Spectral Data for Pyrimidin-4-yl-methanol

Chemical Shift (δ ppm) Assignment

~160 C4

~157 C2

~150 C6

~120 C5

~64 -CH2-

Note: The 1H and 13C NMR data are predicted values based on the analysis of similar

pyrimidine derivatives and have not been experimentally confirmed from the available search

results.

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and data comparison. The following are general protocols that can be adapted for the analysis

of pyrimidin-4-yl-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.
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Sample Preparation: Approximately 5-10 mg of pyrimidin-4-yl-methanol is dissolved in 0.5-

0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl3) or dimethyl sulfoxide

(DMSO-d6). Tetramethylsilane (TMS) is usually added as an internal standard (δ 0.00).

1H NMR Acquisition: The 1H NMR spectrum is acquired with a sufficient number of scans to

obtain a good signal-to-noise ratio. Key parameters to be set include the spectral width,

acquisition time, and relaxation delay.

13C NMR Acquisition: The 13C NMR spectrum is typically recorded using a proton-

decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique

carbon atom. A larger number of scans and a longer relaxation delay are generally required

compared to 1H NMR due to the lower natural abundance of the 13C isotope.

Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, such as Electrospray

Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 mg/mL.

ESI-MS Acquisition: The sample solution is introduced into the ESI source of the mass

spectrometer. The instrument is typically operated in positive ion mode to observe the

protonated molecule [M+H]+. The mass analyzer is scanned over a relevant mass-to-charge

(m/z) range.

GC-MS Acquisition: For GC-MS analysis, the sample is first vaporized and separated on a

gas chromatography column before being introduced into the mass spectrometer. This

method can provide information about the purity of the sample and the fragmentation pattern

of the molecule.

Infrared (IR) Spectroscopy
IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a solid sample like pyrimidin-4-yl-methanol, the spectrum can be

obtained using a KBr pellet or as a Nujol mull. Alternatively, a thin film can be prepared by
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dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-

transparent window (e.g., NaCl or KBr plates).

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm-1. A

background spectrum is first collected and then automatically subtracted from the sample

spectrum.

Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for the characterization of a compound like

pyrimidin-4-yl-methanol is depicted in the following diagram.
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Caption: Workflow for the spectroscopic characterization of pyrimidin-4-yl-methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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